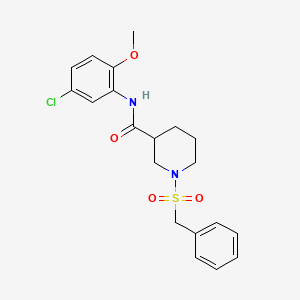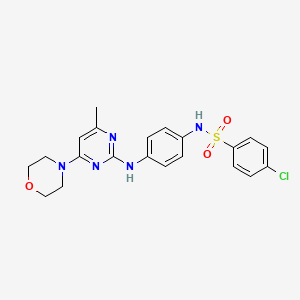![molecular formula C16H16N4O3S B11239950 1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11239950.png)
1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by a fusion of triazole and thiadiazine rings, which are known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol with an appropriate aldehyde or ketone under reflux conditions in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolothiadiazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolothiadiazine derivatives.
科学的研究の応用
1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. Additionally, it can interact with cellular receptors and signaling pathways, modulating cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: A parent compound with similar structural features.
1,2,4-Triazolo[5,1-B][1,3,5]thiadiazine: An isomeric variant with different ring fusion.
1,2,3-Triazolo[5,1-B][1,3,4]thiadiazine: Another isomeric variant with distinct properties.
Uniqueness
1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one is unique due to the presence of the acetyl and methoxyphenyl groups, which enhance its pharmacological activities and chemical reactivity. These substituents contribute to its potential as a versatile compound in various scientific and industrial applications .
特性
分子式 |
C16H16N4O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
1-[5-acetyl-6-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C16H16N4O3S/c1-9(21)15-14(12-5-7-13(23-4)8-6-12)20(11(3)22)19-10(2)17-18-16(19)24-15/h5-8H,1-4H3 |
InChIキー |
XCGGNZXBZHCEEU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11239878.png)
![N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B11239890.png)
![N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11239903.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B11239908.png)
![N,N-diethyl-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11239921.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11239926.png)
![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11239935.png)
![4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid](/img/structure/B11239953.png)
![N-(2-ethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239961.png)
![N-(3-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239963.png)
![3-methyl-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11239969.png)
![methyl 2-chloro-5-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11239970.png)
